molecular formula C11H14N2O B13863609 3-(3-aminopropyl)-1H-indol-6-ol

3-(3-aminopropyl)-1H-indol-6-ol

Cat. No.: B13863609
M. Wt: 190.24 g/mol
InChI Key: PSRYTYOXGCSFEF-UHFFFAOYSA-N
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Description

3-(3-aminopropyl)-1H-indol-6-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an aminopropyl side chain and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopropyl)-1H-indol-6-ol typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as 1H-indole-6-ol.

    Aminopropylation: The indole derivative undergoes a nucleophilic substitution reaction with 3-chloropropylamine to introduce the aminopropyl side chain. This reaction is usually carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminopropyl)-1H-indol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group into a secondary or tertiary amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions to form amides, ureas, or other derivatives using reagents like acyl chlorides or isocyanates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, isocyanates

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Secondary or tertiary amines

    Substitution: Amides, ureas

Scientific Research Applications

3-(3-aminopropyl)-1H-indol-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(3-aminopropyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The aminopropyl side chain allows the compound to bind to various receptors and enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

3-(3-aminopropyl)-1H-indol-6-ol can be compared with other indole derivatives, such as:

    3-(2-aminopropyl)-1H-indol-5-ol: Similar structure but with the amino group positioned differently, leading to variations in biological activity.

    3-(3-aminopropyl)-1H-indol-5-ol: Similar structure but with the hydroxyl group positioned differently, affecting its chemical reactivity and binding properties.

    3-(3-aminopropyl)-1H-indol-7-ol: Similar structure but with the hydroxyl group at a different position, influencing its interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(3-aminopropyl)-1H-indol-6-ol

InChI

InChI=1S/C11H14N2O/c12-5-1-2-8-7-13-11-6-9(14)3-4-10(8)11/h3-4,6-7,13-14H,1-2,5,12H2

InChI Key

PSRYTYOXGCSFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CCCN

Origin of Product

United States

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